molecular formula C17H14BrNOS B2570197 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 338401-68-6

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole

Cat. No. B2570197
CAS RN: 338401-68-6
M. Wt: 360.27
InChI Key: JHTZMJFEQFZMJX-JXMROGBWSA-N
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Description

“2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole” is a chemical compound. It is also known as “Benzothiazole, 2-[2-(5-bromo-2-ethoxyphenyl)ethenyl]-” and "2-[2-(1,3-BENZOTHIAZOL-2-YL)VINYL]-4-BROMOPHENYL ETHYL ETHER" .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a cyclic compound containing a benzene ring fused to a thiazole ring . It also contains an ethenyl group attached to a bromo-ethoxyphenyl group. The ethenyl group indicates the presence of a carbon-carbon double bond .

Scientific Research Applications

Anticonvulsant Agents

2-Aminobenzothiazole derivatives, related to 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole, have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds demonstrated good anticonvulsant potencies, suggesting a potential application in the treatment of seizure disorders (Gineinah, 2001).

Antibacterial Activity

New derivatives of benzothiazole, including compounds structurally similar to 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole, have been synthesized and tested for their antimicrobial activity. These compounds exhibited promising antimicrobial properties against various bacterial strains, indicating their potential use as antibacterial agents (Bhagat, 2017).

Antiproliferative Activities

2-[2-(2-Phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles, related to the compound , have been synthesized and their antiproliferative activities assessed against various cancer cell lines. Some of these compounds showed significant inhibitory effects, particularly against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines, suggesting a potential application in cancer therapy (Ceylan et al., 2020).

"Green" Synthesis and Anti-Tumor Applications

A series of 2-alkyl/arylbenzothiazoles, structurally similar to 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole, has been synthesized using microwave-assisted "green" methods. These compounds were developed based on their potent and selective anti-tumor properties, indicating a potential role in the development of anti-tumor drugs (Kamila et al., 2006).

Synthesis and Antimicrobial Activity

New pyridine derivatives, including 2-amino substituted benzothiazoles, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, suggesting their potential in antimicrobial drug development (Patel et al., 2011).

properties

IUPAC Name

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS/c1-2-20-15-9-8-13(18)11-12(15)7-10-17-19-14-5-3-4-6-16(14)21-17/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTZMJFEQFZMJX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole

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